1,2,4,5-tetrakis[(E)-2-phenylethenyl]benzene
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Overview
Description
1,2,4,5-Tetrakis[(E)-2-phenylethenyl]benzene is an organic compound with the molecular formula C38H30 and a molecular weight of 486.663 g/mol . This compound is characterized by its four phenylethenyl groups attached to a benzene ring, making it a highly conjugated system. It is often used in research due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrakis[(E)-2-phenylethenyl]benzene can be synthesized through various methods. One common approach involves the Wittig reaction, where a benzyltriphenylphosphonium salt reacts with an aldehyde in the presence of a strong base like sodium hydride (NaH) to form the desired product . The reaction typically occurs under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrakis[(E)-2-phenylethenyl]benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Br2, HNO3, often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,2,4,5-Tetrakis[(E)-2-phenylethenyl]benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrakis[(E)-2-phenylethenyl]benzene involves its interaction with various molecular targets and pathways. Its highly conjugated structure allows it to participate in electron transfer processes, making it an effective photosensitizer and catalyst in photochemical reactions . Additionally, its ability to form stable complexes with metal ions enhances its utility in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Similar in structure but with carboxyl groups instead of phenylethenyl groups.
1,2,4,5-Tetrakis(4-pyridylvinyl)benzene: Contains pyridylvinyl groups, offering different electronic properties.
1,2,4,5-Tetrakis(phenylethynyl)benzene: Features phenylethynyl groups, which provide distinct reactivity and applications.
Uniqueness
1,2,4,5-Tetrakis[(E)-2-phenylethenyl]benzene is unique due to its combination of phenylethenyl groups and a central benzene ring, resulting in a highly conjugated system with unique electronic properties. This makes it particularly valuable in applications requiring efficient electron transfer and photochemical stability .
Properties
Molecular Formula |
C38H30 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
1,2,4,5-tetrakis[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C38H30/c1-5-13-31(14-6-1)21-25-35-29-37(27-23-33-17-9-3-10-18-33)38(28-24-34-19-11-4-12-20-34)30-36(35)26-22-32-15-7-2-8-16-32/h1-30H/b25-21+,26-22+,27-23+,28-24+ |
InChI Key |
ZEBILWOZHUEMFZ-OBCUGYALSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=C(C=C2/C=C/C3=CC=CC=C3)/C=C/C4=CC=CC=C4)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2C=CC3=CC=CC=C3)C=CC4=CC=CC=C4)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
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